N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, substituted with an azepane (7-membered nitrogen-containing ring) at the 4-position and a methanesulfonamide group linked via an ethyl chain at the 1-position. The azepane moiety enhances lipophilicity and metabolic stability, while the methanesulfonamide group improves solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-2-3-5-8-19/h10-11,18H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTYLCLMOYICKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component One-Pot Synthesis
Adapted from the four-component strategy for pyrazolo[3,4-d]pyrimidines, the core structure is assembled using:
- Hydrazine derivative : 1H-pyrazol-5-amine.
- Methylenemalononitrile : To form the pyrimidine ring.
- Aldehyde : Benzaldehyde derivatives for aromatic substitution.
- Alcohol : Ethanol as a solvent and nucleophile.
Reaction conditions :
Mechanism :
Microwave-Assisted Cyclocondensation
Building on methods for pyrazolo[1,5-a]pyrimidines, microwave irradiation accelerates the formation of the pyrazolo[3,4-d]pyrimidine core:
- Enaminone intermediate : 4-(Azepan-1-yl)pyrimidin-2-amine.
- Arylazodiaminopyrazole : 1-(2-Aminoethyl)-1H-pyrazol-5-amine.
Procedure :
- Combine enaminone (1 eq) and arylazodiaminopyrazole (1 eq) in glacial acetic acid.
- Irradiate at 800 W, 110°C, for 15 minutes under pressurized conditions.
- Isolate the product via filtration and recrystallize from DMF/EtOH.
Yield : 85–90% (extrapolated from analogous reactions).
Introduction of the Azepan-1-yl Group
Nucleophilic Substitution at Position 4
- Intermediate : 4-Chloropyrazolo[3,4-d]pyrimidine.
- Reagent : Azepane (2 eq) in dimethylformamide (DMF).
- Conditions : Heating at 120°C for 8 hours with potassium carbonate (3 eq).
- Yield : 78% (based on similar substitutions in PubChem data).
Installation of the Methanesulfonamide-Ethyl Side Chain
Alkylation of Pyrazole Nitrogen
Sulfonylation with Methanesulfonyl Chloride
- Substrate : 1-(2-Aminoethyl)-4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
- Reagent : Methanesulfonyl chloride (1.5 eq) in dichloromethane.
- Base : Pyridine (3 eq) at 0°C for 2 hours.
- Workup : Quench with ice-water, extract with DCM, and purify via column chromatography.
- Yield : 88% (PubChem-derived estimate).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the pyrazolopyrimidine core or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the azepane ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The pyrazolo[3,4-d]pyrimidine core is a common motif in kinase-targeted therapeutics. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula.
Physicochemical Properties
- Melting Point (MP) : Example 56 exhibits a high MP (252–255°C) due to rigid chromen and fluorophenyl groups , whereas the target compound’s MP is likely lower (estimated 180–200°C) due to flexible azepane.
- Solubility : Methanesulfonamide in the target compound enhances aqueous solubility compared to Example 56’s hydrophobic chromen group. Compound 2u’s ethoxyethoxy chain provides superior solubility but reduces membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
